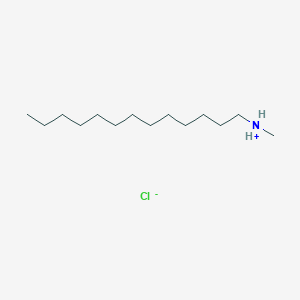![molecular formula C11H16N2O2 B14779451 2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
2-amino-N-[(3-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-methoxybenzyl)propanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its structure consists of a propanamide backbone with an amino group at the second carbon and a 3-methoxybenzyl group attached to the nitrogen atom. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)propanamide typically involves the reductive amination of a suitable carbonyl compound with an amine. One common method is the reaction of (S)-2-amino-3-methoxybenzylamine with a propanamide derivative under reductive conditions. This process often employs reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amide .
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-methoxybenzyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides can react with the amino group in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-methoxybenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxybenzyl group may enhance the compound’s affinity for certain proteins, while the amino and amide groups facilitate hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(3-methoxybenzyl)propanamide: The enantiomer of the (S) form, with different optical activity and potentially different biological effects.
N-(3-methoxybenzyl)propanamide: Lacks the amino group, which may result in different reactivity and applications.
2-Amino-N-benzylpropanamide: Lacks the methoxy group, affecting its chemical properties and interactions.
Uniqueness
(S)-2-Amino-N-(3-methoxybenzyl)propanamide is unique due to its specific chiral configuration and the presence of both amino and methoxybenzyl groups
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
AZFKKLSQHPWUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

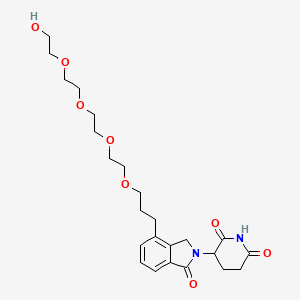
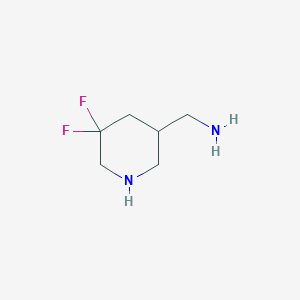
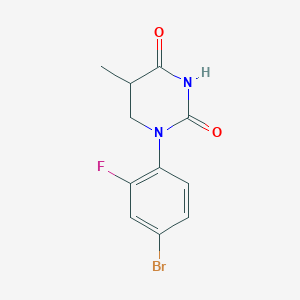

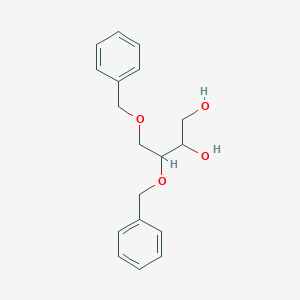
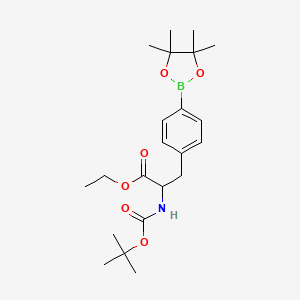
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
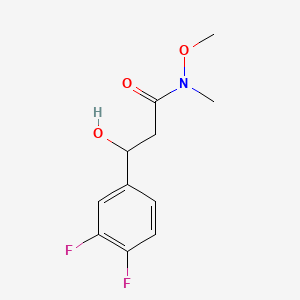
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
